N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Compounds containing the benzimidazole moiety are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or aldehydes.
Attachment of Phenoxybutanamide Group: The phenoxybutanamide group can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMSO), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide can be compared with other benzimidazole derivatives:
Albendazole: An antiparasitic drug that also contains a benzimidazole core but differs in its side chains and specific activity.
Mebendazole: Another antiparasitic agent with a similar core structure but different pharmacological properties.
Thiabendazole: Used as an antifungal agent, it shares the benzimidazole core but has distinct functional groups.
The uniqueness of this compound lies in its specific phenoxybutanamide group, which imparts unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(11-6-12-22-13-7-2-1-3-8-13)20-17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10H,6,11-12H2,(H2,18,19,20,21) |
InChI Key |
YMCXJDMPCASFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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